![molecular formula C18H15N5 B14292027 (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene CAS No. 122242-70-0](/img/structure/B14292027.png)
(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene: is a complex organic compound that belongs to the class of triazene derivatives Triazenes are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene typically involves the diazotization of aniline derivatives followed by coupling with phenylhydrazine. The reaction conditions often require acidic or basic environments to facilitate the formation of the triazene linkage. Common reagents include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, and phenylhydrazine for the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of azo compounds.
Reduction: Reduction of the triazene group can yield amines.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under acidic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules, including dyes and pigments.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: The triazene group is known for its antineoplastic properties, making this compound a candidate for cancer research and drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as UV-absorbing agents.
Mécanisme D'action
The mechanism of action of (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene involves the interaction of the triazene group with biological macromolecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This interaction is particularly relevant in its antineoplastic activity, where it can induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms.
Comparaison Avec Des Composés Similaires
- (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene
- (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-2-ene
- (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-3-ene
Uniqueness: The unique structure of this compound, with its specific triazene linkage and phenyl groups, imparts distinct chemical reactivity and biological activity. Compared to other triazene derivatives, this compound exhibits enhanced stability and selectivity in its interactions, making it a valuable tool in both research and industrial applications.
Propriétés
Numéro CAS |
122242-70-0 |
|---|---|
Formule moléculaire |
C18H15N5 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
N-[(2-phenyldiazenylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C18H15N5/c1-3-9-15(10-4-1)19-21-17-13-7-8-14-18(17)22-23-20-16-11-5-2-6-12-16/h1-14H,(H,20,22) |
Clé InChI |
MJWQFJBXFQXLAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN=NC2=CC=CC=C2N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14291945.png)
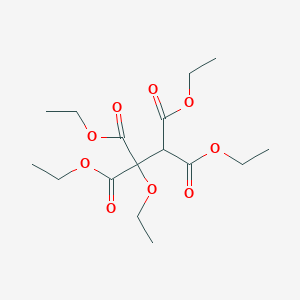
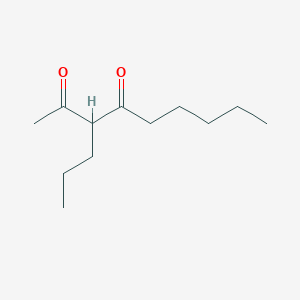
![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)
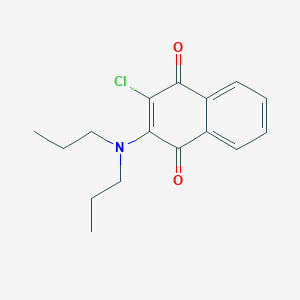
![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
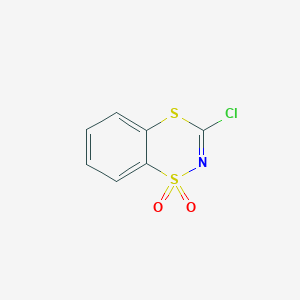
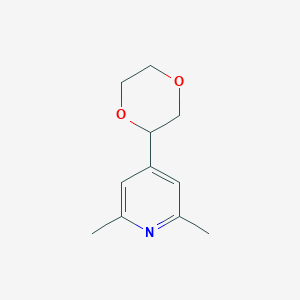
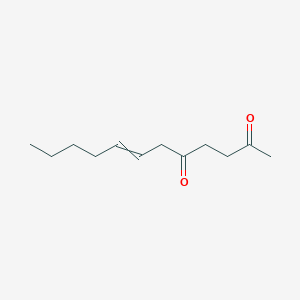
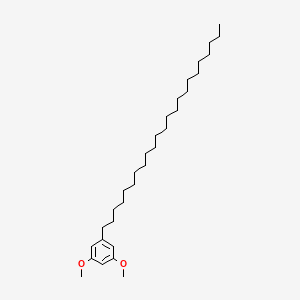

![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
